
Hsd17B13-IN-37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-37 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Hsd17B13-IN-37 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学的研究の応用
Hsd17B13-IN-37 has a wide range of scientific research applications, including:
作用機序
Hsd17B13-IN-37 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. This inhibition leads to a reduction in the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions .
類似化合物との比較
Hsd17B13-IN-37 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13. Similar compounds include:
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13-IN-1: A less selective inhibitor with broader activity against other hydroxysteroid dehydrogenases.
These compounds differ in their chemical structures, selectivity profiles, and potential therapeutic applications, highlighting the uniqueness of this compound in targeting HSD17B13 specifically .
生物活性
Hsd17B13-IN-37 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which has garnered attention due to its potential role in liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD). This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Overview of HSD17B13
HSD17B13 is a liver-specific enzyme involved in lipid metabolism, particularly in the regulation of lipid droplet biogenesis and degradation. Genetic variants of HSD17B13 have been associated with reduced risk of NAFLD and its progression to more severe forms like non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC) . The most studied variant, rs72613567, leads to a loss-of-function mutation that produces a truncated protein, which has been shown to confer protective effects against liver fat accumulation and inflammation .
The primary mechanism by which this compound exerts its biological activity involves inhibition of HSD17B13 enzymatic function. This inhibition can lead to:
- Decreased Lipid Accumulation : By inhibiting HSD17B13, this compound reduces hepatic lipid accumulation, which is crucial for treating conditions like NAFLD and MASLD .
- Modulation of Inflammatory Pathways : The compound may also downregulate pro-inflammatory cytokines and pathways associated with liver injury .
- Alteration of Lipid Profiles : Inhibition affects the levels of various lipid species in the liver, promoting a healthier lipid profile conducive to liver health .
Case Studies and Clinical Implications
Several studies have underscored the significance of HSD17B13 in liver pathology:
- Genetic Studies : A landmark study involving over 46,000 individuals demonstrated that the rs72613567 variant significantly lowers the odds of developing severe liver disease . Patients with this variant exhibited lower plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of hepatocyte injury .
- Animal Models : In murine models, specific knockdown of Hsd17b13 led to marked improvements in hepatic steatosis without affecting overall body weight or glycemia. This highlights the potential for targeted therapies aimed at HSD17B13 to alleviate fatty liver conditions without systemic side effects .
- Therapeutic Potential : Current research is exploring RNA interference and small molecule inhibitors like this compound as therapeutic strategies for metabolic liver diseases. These approaches have shown promise in preclinical models by reducing markers of liver damage .
Data Tables
The following table summarizes key findings related to HSD17B13 variants and their implications on liver health:
特性
分子式 |
C28H19Cl2N3O3 |
---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
N-(3-benzhydryl-4-oxoquinazolin-5-yl)-3,5-dichloro-4-hydroxybenzamide |
InChI |
InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35) |
InChIキー |
BXYDGYDPIBIQNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。